molecular formula C7H6N2O B1589630 2-Hydroxy-4-methylpyridine-3-carbonitrile CAS No. 93271-59-1

2-Hydroxy-4-methylpyridine-3-carbonitrile

Cat. No. B1589630
CAS RN: 93271-59-1
M. Wt: 134.14 g/mol
InChI Key: XSJRLWNOZDULKJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . Its IUPAC name is 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .


Synthesis Analysis

The synthesis of 2-Hydroxy-4-methylpyridine-3-carbonitrile involves the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . More detailed information about the synthesis process may be found in specific technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-methylpyridine-3-carbonitrile consists of a pyridine ring with a hydroxy group at the 2nd position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position . Further structural analysis can be found in relevant scientific literature .


Chemical Reactions Analysis

The chemical reactivity of 2-Hydroxy-4-methylpyridine-3-carbonitrile, including its HOMO–LUMO analysis and electronic transitions, has been studied . It’s used as an intermediate in the preparation of various other compounds .


Physical And Chemical Properties Analysis

2-Hydroxy-4-methylpyridine-3-carbonitrile has a predicted boiling point of 337.7±35.0 °C and a predicted density of 1.20±0.1 g/cm3 . Its melting point is not specified in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Protocols : 2-Hydroxy-4-methylpyridine-3-carbonitrile derivatives have been synthesized through various novel protocols. These compounds are analyzed using X-ray diffraction, spectroscopy, and fluorescence techniques to understand their structural features (Jukić et al., 2010).

  • Compound Formation : The compound undergoes transformations under different conditions, such as pH of the medium, which affects the formation of different isomers (Victory et al., 1989).

  • Spectral Properties : These compounds' spectral properties are investigated using various spectroscopic techniques. This includes analyzing absorption spectra in different solvents and conditions, providing insights into their chemical behavior (Tranfić et al., 2011).

Chemical Applications

  • Potassium Channel Activators : Derivatives of 2-Hydroxy-4-methylpyridine-3-carbonitrile are explored for their potential as potassium channel activators. These studies involve extensive NMR investigations to elucidate the differences in molecular structure and behavior (Bergmann et al., 1990).

  • Novel Synthesis Methods : Tandem Michael addition/imino-nitrile cyclization is used for synthesizing specific 2-Hydroxy-4-methylpyridine-3-carbonitrile derivatives, revealing new methodologies in chemical synthesis (Dong et al., 2010).

  • Pharmaceutical Applications : Some studies focus on synthesizing alkaloids using derivatives of 2-Hydroxy-4-methylpyridine-3-carbonitrile, which have potential applications in pharmaceuticals (Repke et al., 1989).

  • Biological Activity : The synthesis of bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety, derived from 2-Hydroxy-4-methylpyridine-3-carbonitrile, shows promising antibacterial and antifungal activities (Karabasanagouda et al., 2009).

Material Science and Engineering

  • Corrosion Inhibition : Pyridine derivatives, including those related to 2-Hydroxy-4-methylpyridine-3-carbonitrile, have been investigated as corrosion inhibitors for various metals. This includes studies on their effectiveness, mechanism of action, and potential applications in material science (Dandia et al., 2013).

  • NMR Spectroscopy Studies : NMR spectroscopy studies provide insights into the structure and electronic properties of 2-Hydroxy-4-methylpyridine-3-carbonitrile and its derivatives. These studies are crucial for understanding their potential applications in various fields (Vögeli et al., 1973).

Safety And Hazards

2-Hydroxy-4-methylpyridine-3-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJRLWNOZDULKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442322
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methylpyridine-3-carbonitrile

CAS RN

93271-59-1
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

69.35 g of the mixture of 4,4-dicyano-3-methyl-3-butenal-dimethylacetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene obtained in Step (a) was slowly added to 113 g of concentrated sulfuric acid over a period of 3 hours so that the temperature would not exceed 30° C. After stirring at room temperature for 20 minutes, the temperature was increased to 50° C., and stirring was carried out at the same temperature for 2 hours. After the reaction mixture was left to stand to cool, it was slowly poured into water ice (500 ml), the obtained crystals were collected by filtration and the crystals were washed with 100 ml of water. The crystals were air-dried for 1 week and further dried at 70° C. under reduced pressure for 8 hours to obtain 34.2 g (two step yield: 68%) of crude crystals of 3-cyano-4-methylpyridone.
[Compound]
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mixture
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69.35 g
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reactant
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1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene
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113 g
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Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetatal (1) and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene (2) produced by the preceding step was added to a stirred solution of concentrated sulfuric acid (109.8 g, 1.12 moles) at a rate so that the reaction contents did not exceed 30° C. The reaction mixture was then heated to 50° C. and held at that temperature for 1.5 hours. The reaction mixture was cooled to ambient temperature followed by the addition of water (150 mL). The product was filtered from the reaction mixture, washed with water (20 mL) and dried in a vacuum oven at 70° C. and full vacuum for 12 hours to give 40.7 g of 3-cyano-4-methyl-2-pyridone (3).
[Compound]
Name
4,4-dicyano-3-methyl-3-butenal dimethyl
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Synthesis routes and methods III

Procedure details

treating the mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene so produced with a strong acid and water, to yield 3-cyano-4-methyl-2-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methylpyridine-3-carbonitrile
Reactant of Route 2
2-Hydroxy-4-methylpyridine-3-carbonitrile
Reactant of Route 3
2-Hydroxy-4-methylpyridine-3-carbonitrile
Reactant of Route 4
2-Hydroxy-4-methylpyridine-3-carbonitrile
Reactant of Route 5
2-Hydroxy-4-methylpyridine-3-carbonitrile
Reactant of Route 6
2-Hydroxy-4-methylpyridine-3-carbonitrile

Citations

For This Compound
1
Citations
JW Ducker, MJ Gunter - Australian Journal of Chemistry, 1975 - CSIRO Publishing
The reaction of β-keto esters and amides with malononitrile, in the presence of alcohol, has been shown to proceed through cyanocarbon acid and iminopyran intermediates to yield the …
Number of citations: 35 www.publish.csiro.au

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